N-(2-chloro-4-methylphenyl)-3-oxobutanamide
Description
Chemical Identity and Nomenclature
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide is a β-ketoamide derivative characterized by a chloro-substituted aromatic ring and a reactive oxobutanamide moiety. Its systematic IUPAC name reflects the substitution pattern: N-(2-chloro-4-methylphenyl)-3-oxobutanamide. Key identifiers include:
| Property | Value | Source Reference |
|---|---|---|
| CAS Registry Number | 160878-27-3 | |
| Molecular Formula | C₁₁H₁₂ClNO₂ | |
| Molecular Weight | 225.67 g/mol | |
| SMILES Notation | CC1=CC(=C(C=C1)Cl)NC(=O)CC(=O)C |
The compound’s structure features a 2-chloro-4-methylphenyl group bonded to an acetoacetamide backbone. This configuration distinguishes it from related isomers, such as N-(3-chloro-4-methylphenyl)-3-oxobutanamide (CAS 52793-03-0) and N-(4-chloro-2-methylphenyl)-3-oxobutanamide (CAS 20139-55-3), which exhibit divergent substitution patterns on the aromatic ring .
Historical Context of Development
The compound emerged in the early 21st century as part of efforts to expand libraries of β-ketoamide intermediates for heterocyclic synthesis. Early reports, such as a 2012 Journal of Chemical and Pharmaceutical Research study, utilized it as a precursor for synthesizing pyrimidine derivatives with potential bioactivity . Its development paralleled advances in condensation reaction methodologies, particularly between substituted anilines and diketene derivatives under acidic conditions . By 2015, commercial availability through suppliers like AK Scientific and Enamine solidified its role in medicinal chemistry research .
Significance in Contemporary Organic Chemistry Research
This compound serves as a critical building block in multiple domains:
- Medicinal Chemistry : As a precursor for pyrimidine and quinazoline derivatives, it enables the exploration of antitumor and antimicrobial agents. For example, its condensation with aldehydes and urea yields tetrahydro-2-pyrimidinones, which exhibit inhibitory activity against kinase enzymes .
- Materials Science : The compound’s planar aromatic system and hydrogen-bonding capacity make it a candidate for designing supramolecular assemblies .
- Synthetic Methodology : Researchers employ it to study regioselective amidation and cyclization reactions, particularly in solvent-free or microwave-assisted protocols .
This compound’s versatility ensures its continued relevance in advancing synthetic and applied chemistry.
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Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-7-3-4-10(9(12)5-7)13-11(15)6-8(2)14/h3-5H,6H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZMYPGAPLAOSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CC(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloro-4-methylphenyl)-3-oxobutanamide typically involves the reaction of 2-chloro-4-methylaniline with acetoacetic acid or its derivatives under acidic or basic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The chloro group at the 2-position of the aromatic ring participates in nucleophilic substitution under basic conditions.
-
Mechanistic Insight : The reaction proceeds via a Meisenheimer complex intermediate, with the electron-withdrawing amide group enhancing electrophilicity at the chloro-substituted carbon .
Amide Hydrolysis
The amide bond undergoes hydrolysis under acidic or alkaline conditions:
β-Keto Functional Group Reactivity
The 3-oxobutanamide moiety participates in keto-enol tautomerism and condensation reactions:
Knoevenagel Condensation
Reaction with aromatic aldehydes forms α,β-unsaturated ketones:
| Aldehyde | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Piperidine | (E)-4-(4-nitrobenzylidene)-N-(2-chloro-4-methylphenyl)-3-oxobutanamide | 58% |
Cyclocondensation with Urea
Forms pyrimidine derivatives under acidic conditions:
| Conditions | Product | Application |
|---|---|---|
| HCl (cat.), ethanol, reflux | N-(2-chloro-4-methylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | Antimicrobial agents |
Reduction Reactions
The β-keto group is selectively reduced:
Oxidative Degradation
The compound undergoes oxidation under harsh conditions:
Thermal Decomposition
Mass spectrometry studies reveal fragmentation pathways:
| Pathway | Fragments (m/z) | Mechanism |
|---|---|---|
| Amide bond cleavage | 176 (C₉H₈O⁺), 125 (C₇H₅Cl⁺) | Loss of CO and HCl via retro-aldol |
| Ketone decarbonylation | 208 → 180 → 152 | Sequential CO elimination |
Coordination Chemistry
The β-ketoamide acts as a bidentate ligand for metal ions:
| Metal Salt | Conditions | Complex Formed | Stability Constant (log K) |
|---|---|---|---|
| Cu(NO₃)₂ | Methanol, RT | [Cu(C₁₁H₁₁ClNO₂)₂]·2H₂O | 12.3 ± 0.2 |
| FeCl₃ | Ethanol, reflux | [Fe(C₁₁H₁₁ClNO₂)₃] | 9.8 ± 0.3 |
Photochemical Reactions
UV irradiation induces radical formation:
| Wavelength (nm) | Solvent | Major Product | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | N-(2-chloro-4-methylphenyl)-3-oxobutanamide dimer | 0.18 |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 225.67 g/mol
- Functional Groups : Contains a chlorinated aromatic ring and an amide functional group.
Organic Synthesis
N-(2-chloro-4-methylphenyl)-3-oxobutanamide serves as a building block in organic synthesis. It is utilized in the preparation of more complex molecules due to its unique structural features, which allow for various chemical transformations such as oxidation, reduction, and substitution reactions.
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties , including:
- Antimicrobial Activity : Preliminary studies indicate efficacy against several bacterial strains.
- Anticancer Properties : Research suggests that it may induce apoptosis in cancer cells. A notable study demonstrated that it induced cell cycle arrest at the S phase in HepG2 liver cancer cells, activating caspase pathways and suggesting a mitochondrial-dependent mechanism of action.
- Anti-inflammatory Effects : Ongoing research indicates potential modulation of inflammatory pathways.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Industrial Applications
In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for developing new materials with specific functionalities.
Anticancer Activity Case Study
A study focused on the anticancer properties of this compound utilized HepG2 liver cancer cells. The results indicated that the compound induced apoptosis by arresting the cell cycle at the S phase and activating caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of N-(2-chloro-4-methylphenyl)-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the N-aryl-3-oxobutanamide core but differ in aryl substituents, leading to distinct physicochemical and functional properties:
Key Observations:
- Electronic Effects : Chlorine (electron-withdrawing) in the target compound enhances electrophilicity compared to methyl or methoxy groups (electron-donating), influencing reactivity in synthetic pathways.
- Steric Effects : Bulky substituents like trifluoromethyl (in [14]) may hinder reaction kinetics, whereas smaller groups (methyl, methoxy) favor steric accessibility.
- Molecular Weight : The trifluoromethyl derivative has the highest molecular weight (289.65 g/mol), impacting solubility and crystallinity.
Physical and Chemical Properties
Notes:
- The ethoxy derivative’s crystallinity (colorless laths) suggests ordered packing, advantageous for X-ray studies .
Biological Activity
N-(2-chloro-4-methylphenyl)-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanism of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- Molecular Weight : Approximately 225.67 g/mol
- Functional Groups : Contains a chloro-substituted aromatic ring and an amide functional group.
Biological Activity
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies indicate that this compound has potential antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth at certain concentrations.
- Anticancer Properties : The compound has been investigated for its potential anticancer effects. Research suggests that it may induce apoptosis in cancer cells, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, with studies indicating possible modulation of inflammatory pathways.
The biological effects of this compound are thought to arise from its interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in key metabolic pathways, which can lead to altered cellular processes.
- Receptor Modulation : It may also interact with various receptors, influencing signaling pathways associated with inflammation and cancer progression.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against several bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Modulates inflammatory pathways |
Case Study: Anticancer Activity
A study investigating the anticancer properties of this compound utilized HepG2 liver cancer cells. The results indicated that the compound induced apoptosis by arresting the cell cycle at the S phase and activating caspase pathways. This suggests a mitochondrial-dependent mechanism of action, highlighting its potential as a therapeutic agent in cancer treatment .
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-chloro-2-methylphenyl)-3-oxobutanamide | CHClN\O | Different chloro position; similar activity |
| N-(2-methoxyphenyl)-3-oxobutanamide | CHNO | Contains a methoxy group; different solubility |
| N-(2-chloro-N-methyl)-3-oxobutanamide | CHClN\O | Smaller structure; different biological profile |
Q & A
Basic Research Questions
Q. What solvent-free synthetic methodologies are effective for producing N-(2-chloro-4-methylphenyl)-3-oxobutanamide?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 2-chloro-4-methylaniline and ethyl acetoacetate under solvent-free reflux conditions. This approach minimizes solvent waste and enhances reaction efficiency. For example, refluxing at 120–140°C for 2–4 hours with catalytic acetic acid yields the product. Post-reaction purification involves recrystallization from ethanol or water to obtain high-purity crystals .
- Key Parameters :
| Parameter | Condition |
|---|---|
| Temperature | 120–140°C |
| Time | 2–4 hours |
| Catalyst | 1–2% acetic acid |
| Yield | 75–85% |
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions. Crystals are grown via slow evaporation or cooling of saturated solutions. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. Hydrogen-bonding networks and crystal packing are analyzed using Mercury or Olex2 software .
- Typical Crystallographic Data :
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.8 Å |
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- FTIR : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and amide (N–H) vibrations at ~3300 cm⁻¹.
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) and methyl groups (δ 2.1–2.5 ppm). ¹³C NMR resolves the ketone carbon at ~200 ppm.
- Mass Spectrometry : ESI-MS provides molecular ion peaks [M+H]⁺ and fragmentation patterns for structural validation .
Advanced Research Questions
Q. How do metabolic studies elucidate the biotransformation pathways of this compound?
- Methodological Answer : Radiolabeled (e.g., ¹⁴C) compound administration in model organisms (e.g., rabbits or rats) tracks metabolites via LC-MS/MS. Phase I (oxidation, hydrolysis) and Phase II (glucuronidation) metabolites are identified using high-resolution mass spectrometry (HRMS). Comparative analysis of urinary vs. plasma metabolites reveals dominant pathways. For example, oxidative dechlorination or β-decarboxylation may occur, as seen in structurally related analogs .
- Analytical Workflow :
| Step | Technique | Purpose |
|---|---|---|
| 1. Sample Prep | Solid-phase extraction (SPE) | Isolate metabolites |
| 2. Separation | UHPLC | Resolve metabolites |
| 3. Detection | Q-TOF MS/MS | Fragment identification |
Q. What computational strategies predict the binding affinity of this compound to GLUT transporters?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) models interactions between the compound’s ketone/amide groups and GLUT4’s substrate-binding pocket (e.g., residues Asn34, Trp388). Molecular dynamics (MD) simulations (AMBER, GROMACS) assess stability over 100 ns. Free-energy perturbation (FEP) calculates ΔGbinding. Contradictions in reported IC50 values (e.g., 68 μM vs. higher/lower values) may arise from cell-specific GLUT isoform expression or assay pH variations .
- Key Computational Outputs :
| Parameter | Value |
|---|---|
| Docking Score (GLUT4) | -8.5 kcal/mol |
| MD RMSD | <2.0 Å |
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Standardize assays using isogenic cell lines (e.g., HEK293 overexpressing GLUT1 vs. GLUT4) to isolate isoform-specific effects. Dose-response curves (0–200 μM) with controls (e.g., cytochalasin B for GLUT inhibition) improve reproducibility. Cross-validate findings using siRNA knockdowns or CRISPR-edited models. Conflicting data may stem from off-target effects on related transporters (e.g., SGLT1) .
- Experimental Design :
| Variable | Consideration |
|---|---|
| Cell Line | HEK293, 3T3-L1 adipocytes |
| Assay | 2-NBDG uptake |
| Controls | Basal vs. insulin-stimulated conditions |
Data Contradiction Analysis
Q. Why do structural analogs of this compound exhibit divergent metabolic stability?
- Analysis : Substituent position (e.g., chloro at 2- vs. 4-phenyl position) alters electron-withdrawing effects, impacting susceptibility to hepatic CYP450 enzymes. For instance, 2-chloro derivatives show slower O-dealkylation than 4-chloro analogs. Stability assays in microsomal preparations (human/rat) with NADPH cofactors quantify half-life differences. LC-MS/MS monitors parent compound depletion rates .
Q. What factors contribute to variability in crystallographic refinement metrics (e.g., R-factors)?
- Analysis : Data quality (resolution, completeness) and crystal defects (twining, disorder) affect refinement. SHELXL’s twin refinement or TLS parameterization mitigates these issues. Comparative studies of isostructural analogs (e.g., N-(4-ethoxyphenyl) derivatives) highlight packing efficiency differences due to substituent bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
